2-[4-(Chloromethyl)phenyl]propanoic acid

Catalog No.
S803991
CAS No.
80530-55-8
M.F
C10H11ClO2
M. Wt
198.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Chloromethyl)phenyl]propanoic acid

CAS Number

80530-55-8

Product Name

2-[4-(Chloromethyl)phenyl]propanoic acid

IUPAC Name

2-[4-(chloromethyl)phenyl]propanoic acid

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

KIFZXXOBDKAFPG-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CCl)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)C(=O)O

2-[4-(Chloromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H11ClO2 and a CAS number of 80530-55-8. This compound is a derivative of phenylpropanoic acid, characterized by the presence of a chloromethyl group at the para position of the phenyl ring. Its chemical structure includes a propanoic acid moiety attached to a phenyl group, making it relevant in various chemical and biological contexts .

As with most chemicals, 2-[4-(Chloromethyl)phenyl]propanoic acid can pose certain safety hazards. The chloromethyl group is a known alkylating agent, meaning it can react with and damage DNA. Therefore, appropriate personal protective equipment (PPE) should be worn when handling this compound to minimize exposure [].

Intermediate for Anti-inflammatory and Analgesic Drugs

2-[4-(Chloromethyl)phenyl]propanoic acid, also known as Loxoprofen acid, is primarily used as a chemical intermediate in the synthesis of various anti-inflammatory and analgesic drugs. These drugs work by inhibiting the production of prostaglandins, which are signaling molecules involved in pain and inflammation [].

Studies have shown that Loxoprofen acid can be a versatile starting material for the production of a range of nonsteroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen sodium []. The chloromethyl group on the molecule allows for further chemical modifications to introduce additional functionalities, leading to diverse NSAIDs with specific properties.

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
  • Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

  • Substitution: Sodium azide or primary amines in the presence of a base.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or borane.

Major Products

The reactions involving 2-[4-(Chloromethyl)phenyl]propanoic acid yield various substituted phenylpropanoic acids, alcohols, and other functionalized derivatives.

This compound has been investigated for its potential biological activities, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). It interacts with cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. By inhibiting COX activity, 2-[4-(Chloromethyl)phenyl]propanoic acid reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression related to inflammation. Its localization in the cytoplasm is crucial for its interaction with COX enzymes and other biomolecules, affecting cellular metabolism and function.

Synthetic Routes and Reaction Conditions

The synthesis typically involves chloromethylation of 2-phenylpropionic acid. The process begins by mixing 2-phenylpropionic acid with formaldehyde and adding concentrated sulfuric acid at temperatures between 20°C and 50°C. Hydrogen chloride is introduced, followed by heating to 70°C to 100°C for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, production follows similar synthetic routes but is optimized for higher yields and purity. Techniques such as continuous flow reactors may be employed to maintain precise control over reaction conditions .

2-[4-(Chloromethyl)phenyl]propanoic acid has several applications:

  • Chemical Intermediates: Used in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Explored for potential use in anti-inflammatory and analgesic drug formulations.
  • Industrial Chemicals: Utilized in producing specialty chemicals and materials.

Research indicates that 2-[4-(Chloromethyl)phenyl]propanoic acid interacts significantly with biomolecules involved in inflammatory pathways. Its ability to inhibit cyclooxygenase enzymes suggests potential therapeutic applications in treating inflammatory diseases. Further studies are necessary to elucidate its full biological profile and therapeutic potential .

Several compounds share structural similarities with 2-[4-(Chloromethyl)phenyl]propanoic acid. These include:

Compound NameMolecular FormulaUnique Features
2-Phenylpropanoic AcidC10H12O2No chloromethyl group; simpler structure
IbuprofenC13H18O2Contains isobutyl group; widely used NSAID
NaproxenC14H14O3Contains a methoxy group; longer half-life than ibuprofen

Uniqueness

The uniqueness of 2-[4-(Chloromethyl)phenyl]propanoic acid lies in its specific chloromethyl substitution on the phenyl ring, which may confer distinct reactivity and biological properties compared to its analogs. This specific modification allows for targeted interactions with biological systems, particularly in anti-inflammatory pathways .

IUPAC Naming and Alternative Nomenclature

The primary International Union of Pure and Applied Chemistry name for this compound is 2-[4-(chloromethyl)phenyl]propanoic acid [1]. This nomenclature follows standard IUPAC conventions where the propanoic acid chain serves as the parent structure, with the phenyl ring and its chloromethyl substituent designated as a single substituent group at the 2-position [1] [2].

Several alternative nomenclature systems are recognized in chemical literature. The compound is also known as 2-(4-(Chloromethyl)phenyl)propanoic acid, representing a slightly different bracketing convention but maintaining the same structural designation [3] [2]. In systematic nomenclature, it appears as Benzeneacetic acid, 4-(chloromethyl)-α-methyl-, which describes the compound from the perspective of a substituted benzeneacetic acid framework [3] [2].

Another systematic name, 4-(Chloromethyl)-α-methylbenzeneacetic acid, follows similar logic but emphasizes the methylation at the α-position relative to the carboxylic acid group [4]. The compound is commonly referred to as Loxoprofen acid in pharmaceutical contexts, reflecting its role as an intermediate in the synthesis of the nonsteroidal anti-inflammatory drug loxoprofen .

Additional alternative names include 2-[4-(Chloromethyl)phenyl]propionic acid and 2-(4-CHLOROMETHYLPHENYL)PROPIONIC ACID, which represent variations in capitalization and the use of "propionic" versus "propanoic" terminology [1] [3].

Name TypeNomenclature
Primary IUPAC Name2-[4-(chloromethyl)phenyl]propanoic acid
Alternative IUPAC Name2-(4-(Chloromethyl)phenyl)propanoic acid
Systematic Name 1Benzeneacetic acid, 4-(chloromethyl)-α-methyl-
Systematic Name 24-(Chloromethyl)-α-methylbenzeneacetic acid
Common NameLoxoprofen acid
Alternative Name 12-[4-(Chloromethyl)phenyl]propionic acid
Alternative Name 22-(4-CHLOROMETHYLPHENYL)PROPIONIC ACID

Registration Numbers and Identifiers

The compound 2-[4-(Chloromethyl)phenyl]propanoic acid is assigned the Chemical Abstracts Service Registry Number 80530-55-8, which serves as its primary unique identifier in chemical databases worldwide [1] [3] [2]. This registration number ensures unambiguous identification across scientific literature and commercial applications.

In the PubChem database, maintained by the National Center for Biotechnology Information, the compound is cataloged under Compound Identification Number 15113899 [1]. This identifier provides access to comprehensive chemical information including structure, properties, and biological activity data.

The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity database assigns this compound the DSSTOX Substance Identification DTXSID20568435 [1]. This identifier facilitates regulatory tracking and toxicological assessment within environmental protection frameworks.

The Beilstein database, a comprehensive organic chemistry reference, lists the compound under MDL Number MFCD07787260 [3] [2]. This classification supports historical literature searches and cross-referencing with established chemical knowledge bases.

Wikidata, the structured data counterpart to Wikipedia, provides the identifier Q72454608 for this compound [1]. This facilitates integration with semantic web technologies and knowledge graph applications.

Identifier TypeValue
CAS Registry Number80530-55-8
PubChem CID15113899
DSSTOX Substance IDDTXSID20568435
MDL NumberMFCD07787260
Wikidata IDQ72454608

Structural Representation and Chemical Formula

The molecular formula of 2-[4-(Chloromethyl)phenyl]propanoic acid is C₁₀H₁₁ClO₂, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and two oxygen atoms [1] [3] [2]. The molecular weight is precisely 198.64 grams per mole [3] [7].

The International Chemical Identifier representation is InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) [1] [3] [2]. This standardized string notation provides a unique description of the molecular structure and connectivity.

The corresponding InChI Key, KIFZXXOBDKAFPG-UHFFFAOYSA-N, serves as a condensed hash representation of the complete structural information [1] [3] [2]. This key facilitates rapid database searches and structure matching across different chemical information systems.

The Simplified Molecular Input Line Entry System representation is CC(C1=CC=C(C=C1)CCl)C(=O)O [1] [3]. This notation describes the molecular structure through a linear text format, indicating the connectivity between atoms and functional groups.

The structural framework consists of a propanoic acid backbone with a phenyl ring substituent at the α-carbon position [1]. The phenyl ring bears a chloromethyl group at the para position relative to the point of attachment to the propanoic acid chain [1]. This arrangement creates a three-dimensional molecular architecture with specific spatial relationships between functional groups.

PropertyValue
Molecular FormulaC₁₀H₁₁ClO₂
Molecular Weight198.64 g/mol
InChIInChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
InChI KeyKIFZXXOBDKAFPG-UHFFFAOYSA-N
SMILESCC(C1=CC=C(C=C1)CCl)C(=O)O
Exact Mass198.044754

Related Chemical Compounds and Derivatives

The structural framework of 2-[4-(Chloromethyl)phenyl]propanoic acid shares similarities with numerous related compounds, creating a family of structurally analogous molecules with varying substituent patterns and functional group modifications [3] [8].

The most closely related compound is 3-[4-(Chloromethyl)phenyl]propanoic acid, bearing CAS number 56703-33-4 [9] [10]. This positional isomer differs only in the location of the methyl group on the propanoic acid chain, representing a constitutional isomer with identical molecular formula C₁₀H₁₁ClO₂ [9] [10].

Several compounds exhibit high structural similarity through variations in the chloromethyl substitution pattern. The compound 2-(3-(Chloromethyl)phenyl)acetic acid, with CAS number 857165-45-8, demonstrates 89 percent structural similarity [3]. Similarly, 4-(Chloromethyl)phenylacetic acid, bearing CAS number 56066-91-2, shows comparable structural relationship with the target compound [3].

The ester derivative Ethyl 2-[4-(chloromethyl)phenyl]propanoate, cataloged under CAS number 43153-03-3, represents a direct functional group modification where the carboxylic acid is converted to an ethyl ester [3] [11]. This compound maintains the core structural framework while altering the chemical reactivity profile through esterification.

Related compounds in the broader phenylpropanoic acid family include 2-Phenylpropanoic acid, which serves as the parent structure without halogen substitution [12]. This compound, bearing CAS number 492-37-5 and molecular formula C₉H₁₀O₂, represents the fundamental structural template from which chlorinated derivatives are constructed [12].

The compound 2-Chloro-2-phenylpropanoic acid, with CAS number 17325-55-2, demonstrates an alternative chlorination pattern where the chlorine atom is directly attached to the α-carbon rather than present as a chloromethyl substituent on the aromatic ring [13].

Compound NameCAS NumberMolecular FormulaStructural Relationship
3-[4-(Chloromethyl)phenyl]propanoic acid56703-33-4C₁₀H₁₁ClO₂Positional isomer
2-(3-(Chloromethyl)phenyl)acetic acid857165-45-8C₉H₉ClO₂89% similarity
4-(Chloromethyl)phenylacetic acid56066-91-2C₉H₉ClO₂89% similarity
3-Chloro-2-phenylpropanoic acid51545-26-7C₉H₉ClO₂87% similarity
Ethyl 2-[4-(chloromethyl)phenyl]propanoate43153-03-3C₁₂H₁₅ClO₂Ethyl ester derivative
2-Chloro-2-phenylpropanoic acid17325-55-2C₉H₉ClO₂Alternative chlorination
2-Phenylpropanoic acid492-37-5C₉H₁₀O₂Parent structure

Isomeric Forms

The compound 2-[4-(Chloromethyl)phenyl]propanoic acid possesses one asymmetric carbon center located at the α-position of the propanoic acid chain [14] [15]. This stereogenic carbon is bonded to four different substituents: a carboxyl group, a methyl group, a hydrogen atom, and the 4-(chloromethyl)phenyl group [15] [16].

The presence of this chiral center enables the existence of two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [14] [15]. These enantiomers represent non-superimposable mirror images that possess identical physical and chemical properties except for their interaction with plane-polarized light and chiral environments [15].

In the priority assignment for the stereogenic carbon, the carboxyl group receives highest priority due to the oxygen atoms, followed by the phenyl ring system, then the methyl group, and finally the hydrogen atom [14] [15]. The spatial arrangement of these substituents around the tetrahedral carbon center determines the absolute configuration as either R or S [15].

Constitutional isomers of this compound include 3-[4-(Chloromethyl)phenyl]propanoic acid, where the phenyl substituent is attached to the β-carbon rather than the α-carbon of the propanoic acid chain [9] [10]. This positional isomer maintains the same molecular formula but exhibits different connectivity patterns and consequently different chemical and biological properties [9] [10].

Structural isomers also exist through variations in the substitution pattern on the aromatic ring. The compound 2-[3-(Chloromethyl)phenyl]propanoic acid represents a regioisomer where the chloromethyl group occupies the meta position rather than the para position relative to the propanoic acid substituent [3].

Additional isomeric forms arise through functional group rearrangement, such as 2-[4-(Methyl)phenyl]-2-chloropropanoic acid, where the chlorine atom is relocated from the benzyl position to the α-carbon of the propanoic acid chain [13]. These structural variations demonstrate the diverse isomeric landscape accessible through systematic modification of the fundamental molecular framework.

Isomer TypeCompound NameCAS NumberStructural Feature
Enantiomer(R)-2-[4-(Chloromethyl)phenyl]propanoic acidN/AR configuration at α-carbon
Enantiomer(S)-2-[4-(Chloromethyl)phenyl]propanoic acidN/AS configuration at α-carbon
Constitutional Isomer3-[4-(Chloromethyl)phenyl]propanoic acid56703-33-4Phenyl at β-position
Regioisomer2-[3-(Chloromethyl)phenyl]propanoic acid857165-45-8Meta-chloromethyl substitution
Structural Isomer2-[4-(Methyl)phenyl]-2-chloropropanoic acid17325-55-2Chlorine at α-carbon

XLogP3

2.3

Dates

Last modified: 08-16-2023

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